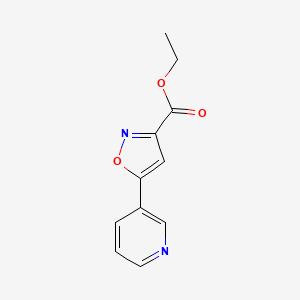

Ethyl 5-(pyridin-3-yl)-1,2-oxazole-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-pyridin-3-yl-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-2-15-11(14)9-6-10(16-13-9)8-4-3-5-12-7-8/h3-7H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUICXDWMZZQEMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC(=C1)C2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(pyridin-3-yl)-1,2-oxazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 2-(pyridin-3-yl)acetate with hydroxylamine hydrochloride in the presence of a base, followed by cyclization to form the oxazole ring. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and automated systems may also be employed to streamline the process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the oxazole ring, potentially leading to the formation of dihydro-oxazole derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester group, where the ethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Pyridine N-oxides.

Reduction: Dihydro-oxazole derivatives.

Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Ethyl 5-(pyridin-3-yl)-1,2-oxazole-3-carboxylate is primarily studied for its potential as a drug candidate. Its structural characteristics allow it to interact with various biological targets, making it a subject of interest for developing therapeutic agents.

Potential Biological Activities:

- Antimicrobial Properties: Research indicates promising antimicrobial activity against various pathogens.

- Anticancer Activity: Studies have shown that this compound may inhibit cancer cell proliferation through specific molecular interactions .

Biological Mechanisms of Action

The mechanism by which this compound exerts its effects involves interactions with proteins and enzymes through hydrogen bonding and π-π interactions. The ester group can hydrolyze to release the active carboxylate form, enhancing its biological activity.

Synthetic Organic Chemistry

This compound serves as a precursor for synthesizing more complex heterocyclic compounds. Its versatility allows it to be involved in various chemical reactions, leading to the formation of derivatives with enhanced properties.

Key Reactions:

- Oxidation: Produces pyridine N-oxides.

- Reduction: Yields dihydro-oxazole derivatives.

- Substitution Reactions: Generates various ester derivatives depending on the nucleophile used .

Case Studies

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibition zones compared to control groups, indicating its potential as an antimicrobial agent.

Case Study 2: Anticancer Research

In vitro assays were conducted to evaluate the anticancer effects of this compound on various cancer cell lines. The findings suggested that it induces apoptosis in cancer cells through modulation of key signaling pathways .

Mechanism of Action

The mechanism of action of Ethyl 5-(pyridin-3-yl)-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets. The pyridine and oxazole rings can participate in hydrogen bonding and π-π interactions with proteins and enzymes, potentially inhibiting their activity. The ester group can also undergo hydrolysis, releasing the active carboxylate form, which can further interact with biological targets.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Oxazole Ring

Ethyl 5-(bromomethyl)-1,2-oxazole-3-carboxylate (CAS: 84654-29-5)

- Molecular Formula: C₇H₈BrNO₃

- Molecular Weight : 234.05 g/mol

- Key Differences: The bromomethyl substituent at the 5-position introduces a reactive alkyl halide group, making this compound a precursor for nucleophilic substitution reactions.

Ethyl 5-(hydroxymethyl)-1,2-oxazole-3-carboxylate (CAS: 123770-62-7)

- Molecular Formula: C₇H₉NO₄

- Molecular Weight : 171.15 g/mol

- Key Differences : The hydroxymethyl group enhances hydrophilicity compared to the pyridinyl substituent. This polar group may improve aqueous solubility but reduces lipophilicity, impacting membrane permeability in biological systems.

Ethyl 5-(5-bromo-2-thienyl)-1,2-oxazole-3-carboxylate (CAS: 423768-50-7)

Variations in Heterocyclic Core

Ethyl 5-(pyridin-2-yl)-4H-1,2,4-triazole-3-carboxylate

- Molecular Formula : C₁₀H₁₀N₄O₂

- Key Differences : Replacing oxazole with a 1,2,4-triazole ring introduces additional nitrogen atoms, increasing hydrogen-bonding capacity and metabolic stability . The pyridin-2-yl group (vs. pyridin-3-yl) alters spatial orientation, which could affect binding affinity in enzyme inhibition.

Ethyl 4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxylate (CAS: 1098394-64-9)

- Molecular Formula : C₁₃H₁₀N₄O₃S

Functional Group Modifications

Ethyl 5-(2-bromoacetyl)-1,2-oxazole-3-carboxylate (CAS: 104776-74-1)

- Molecular Formula: C₈H₈BrNO₄

- Key Differences : The bromoacetyl group acts as a reactive electrophile, enabling facile derivatization via nucleophilic acyl substitution . This contrasts with the pyridinyl group’s role in directing electrophilic aromatic substitution.

Ethyl 5-[(chlorosulfonyl)methyl]-1,2-oxazole-3-carboxylate (CID: 71756175)

- Molecular Formula: C₇H₈ClNO₅S

- Key Differences : The chlorosulfonyl group introduces strong electron-withdrawing effects and acidity, making this compound a candidate for sulfonamide synthesis .

Biological Activity

Ethyl 5-(pyridin-3-yl)-1,2-oxazole-3-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

This compound features both a pyridine and an oxazole ring, which contribute to its chemical reactivity and biological interactions. The molecular formula is , and its molecular weight is approximately 218.21 g/mol. The presence of the ethyl ester group enhances its solubility and reactivity in various chemical environments.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:

- Hydrogen Bonding : The pyridine and oxazole rings can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity.

- π-π Interactions : The aromatic systems allow for π-π stacking interactions with nucleobases or other aromatic residues in proteins.

- Hydrolysis : The ester group can undergo hydrolysis to release the active carboxylate form, which may further interact with various biological targets.

Biological Activities

Research has highlighted several significant biological activities associated with this compound:

Antimicrobial Activity

Studies indicate that this compound exhibits antimicrobial properties against a range of pathogens. For example, it has shown effectiveness against Gram-positive and Gram-negative bacteria as well as certain fungi. The mechanism is believed to involve disruption of microbial cell membranes or inhibition of specific metabolic pathways.

Anticancer Properties

This compound has been investigated for its anticancer potential. In vitro studies have demonstrated that it can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The compound appears to activate apoptotic pathways by modulating key regulatory proteins involved in cell survival .

Anti-inflammatory Effects

Research also suggests that this compound possesses anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines and reduce the activation of inflammatory pathways in cellular models .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 5-(pyridin-3-yl)-1,2-oxazole-3-carboxylate, and what reaction conditions are critical for yield optimization?

- The compound can be synthesized via 1,3-dipolar cycloaddition between pyridinyl nitrile oxides and ethyl propiolate. Key conditions include maintaining anhydrous solvents (e.g., THF or DCM), controlled temperatures (0–25°C), and catalytic bases like triethylamine. Reaction monitoring via TLC or HPLC is essential to avoid over-oxidation of intermediates .

- Example protocol: A nitrile oxide generated in situ from 3-pyridinecarboxaldehyde oxime reacts with ethyl propiolate under inert atmosphere. The product is purified via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

- 1H/13C NMR : The pyridine protons (δ 8.5–9.0 ppm) and oxazole protons (δ 6.5–7.0 ppm) are diagnostic. Ester carbonyls appear at ~165–170 ppm in 13C NMR .

- FT-IR : Stretching vibrations for C=O (ester) at ~1720 cm⁻¹ and C=N (oxazole) at ~1600 cm⁻¹ confirm functional groups .

- Mass Spectrometry : ESI-MS typically shows [M+H]+ peaks matching the molecular formula (C12H10N2O3, m/z 230.08) .

Q. What physicochemical properties influence experimental handling and storage?

- Melting Point : ~25°C (may require refrigeration for long-term storage) .

- Solubility : Low in water; soluble in DMSO, DMF, and chlorinated solvents.

- Stability : Hydrolytically sensitive; store under inert gas (N2/Ar) at –20°C in amber vials .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data between pyridine and oxazole moieties during functionalization?

- Pyridine’s electron-withdrawing effects can deactivate the oxazole ring. Strategies include:

- Directed C–H activation : Use Pd catalysts with ligands (e.g., BrettPhos) to selectively modify the oxazole at the 4-position .

- Protection/deprotection : Temporarily protect the pyridine nitrogen with Boc groups to enhance oxazole reactivity .

- Computational modeling (DFT) helps predict reactive sites and optimize conditions .

Q. What methodologies validate crystallographic data for this compound, and how are SHELX programs applied?

- Single-crystal X-ray diffraction (SCXRD) is the gold standard. SHELXTL/SHELXL refine structures by minimizing R-factors (<5% for high-quality data).

- Procedure : Crystals are mounted on a diffractometer (Mo-Kα radiation). SHELXD solves phases via dual-space methods, while SHELXL refines atomic coordinates and thermal parameters .

Q. How do researchers address discrepancies in reported bioactivity data, such as enzyme inhibition vs. cytotoxicity?

- Dose-response validation : Repeat assays (e.g., IC50) across multiple cell lines (HEK293, HepG2) to distinguish target-specific effects from general toxicity .

- Metabolite profiling : LC-MS/MS identifies degradation products (e.g., ester hydrolysis to carboxylic acid) that may confound results .

- Control experiments : Include parent scaffold (unsubstituted oxazole) to isolate contributions of the pyridine-ester group .

Methodological Recommendations

- Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction times and improve regioselectivity .

- Crystallization : Employ slow vapor diffusion (hexane/DCM) to obtain high-quality single crystals for SCXRD .

- Data Reproducibility : Document solvent lot numbers and humidity levels, as ester hydrolysis can vary with trace water .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.